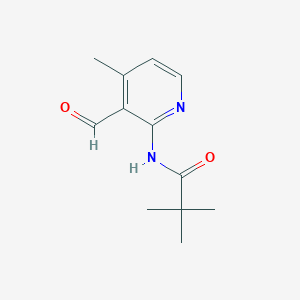N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide
CAS No.: 216678-81-8
Cat. No.: VC8255578
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 216678-81-8 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C12H16N2O2/c1-8-5-6-13-10(9(8)7-15)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16) |
| Standard InChI Key | JBNWWTXYDQRUQV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C=O |
| Canonical SMILES | CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C=O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide, reflects its three key structural components:
-
A pyridine ring substituted at the 2-position with a pivalamide group (-NHC(=O)C(CH₃)₃).
-
A formyl group (-CHO) at the 3-position of the pyridine ring.
-
A methyl group (-CH₃) at the 4-position of the pyridine ring.
The SMILES notation CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C=O confirms this arrangement. The pivalamide moiety introduces steric bulk, while the formyl group provides a reactive site for further derivatization, such as condensation reactions.
Applications in Research and Development
Pharmaceutical Intermediates
The compound’s formyl group serves as a versatile handle for synthesizing Schiff bases or hydrazones, which are common motifs in drug candidates. For example:
-
Anticancer Agents: Analogous pyridinecarboxamides exhibit kinase inhibitory activity .
-
Antimicrobials: Formyl-containing heterocycles are explored for bacterial efflux pump inhibition .
Materials Science
The rigid pyridine core and bulky pivalamide group could stabilize metal-organic frameworks (MOFs) or act as ligands in catalysis. Similar compounds have been used to modulate polymer crystallinity .
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (amide), ν(C=O) at ~1710 cm⁻¹ (formyl), and ν(N-H) at ~3300 cm⁻¹ .
-
NMR (¹H):
-
δ 8.5–8.7 ppm (pyridine H-6).
-
δ 10.1 ppm (formyl H).
-
δ 1.3 ppm (pivaloyl CH₃).
-
Chromatographic Methods
Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended for purity analysis. A typical mobile phase could be acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume